Cas no 64451-76-9 (2-(p-sec-Butylphenyl)propionic Acid)

2-(p-sec-Butylphenyl)propionic Acid structure
64451-76-9 structure
Nome del prodotto:2-(p-sec-Butylphenyl)propionic Acid
Numero CAS:64451-76-9
MF:C13H18O2
MW:206.280824184418
CID:1075556
PubChem ID:562967

2-(p-sec-Butylphenyl)propionic Acid Proprietà chimiche e fisiche

Nomi e identificatori

    • Imp. O (EP): 2-[4-(1-Methylpropyl)-phenyl]propanoic Acid
    • 2-(p-sec-Butylphenyl)propionic Acid
    • 2-(4-butan-2-ylphenyl)propanoic acid
    • 2-[4-(1-Methylpropyl)phenyl]propanoic Acid
    • 2-(4-(1-Methylpropyl)phenyl)propanoic acid
    • Ibuprofen impurity O [EP]
    • Hydratropic acid, p-sec-butyl-
    • OWMZINYEXURWLF-UHFFFAOYSA-N
    • 2-(4-Sec-butylphenyl)propanoic acid #
    • 2-(4-(But-2-yl)phenyl)propanoic acid
    • 2-[4-(butan-2-yl)phenyl]propanoic acid
    • 2-[4-(1-Methylpropyl)-phenyl]propanoic Acid
    • (+/-)-2-(4-(1-Methylpropyl)phenyl)propan
    • 935Y3B0W8X
    • UNII-935Y3B0W8X
    • G87629
    • 2-[4-(1-Methylpropyl)-phenyl]propanoic Acid; Ibuprofen Imp. O (EP); Ibuprofen Impurity O
    • (+/-)-2-(4-(1-Methylpropyl)phenyl)propanoic acid
    • 2-(4-(sec-Butyl)phenyl)propanoic acid
    • SCHEMBL4892916
    • CHEMBL189207
    • 64451-76-9
    • BENZENEACETIC ACID, .ALPHA.-METHYL-4-(1-METHYLPROPYL)-
    • Benzeneacetic acid, alpha-methyl-4-(1-methylpropyl)-
    • Q27271560
    • MFCD08275593
    • IBUPROFEN IMPURITY O [EP IMPURITY]
    • Ibuprofen EP Impurity O
    • Inchi: 1S/C13H18O2/c1-4-9(2)11-5-7-12(8-6-11)10(3)13(14)15/h5-10H,4H2,1-3H3,(H,14,15)
    • Chiave InChI: OWMZINYEXURWLF-UHFFFAOYSA-N
    • Sorrisi: OC(C(C)C1C=CC(=CC=1)C(C)CC)=O

Proprietà calcolate

  • Massa esatta: 206.13068g/mol
  • Carica superficiale: 0
  • XLogP3: 3.6
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta legami ruotabili: 4
  • Massa monoisotopica: 206.13068g/mol
  • Massa monoisotopica: 206.13068g/mol
  • Superficie polare topologica: 37.3Ų
  • Conta atomi pesanti: 15
  • Complessità: 205
  • Conta atomi isotopi: 0
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 2
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Conteggio di unità legate in modo Covalent: 1

Proprietà sperimentali

  • Punto di fusione: 45 - 50°C
  • Solubilità: Chloroform (Slightly), Methanol (Slightly)

2-(p-sec-Butylphenyl)propionic Acid Informazioni sulla sicurezza

2-(p-sec-Butylphenyl)propionic Acid Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
TRC
B692720-10mg
2-(p-sec-Butylphenyl)propionic Acid
64451-76-9
10mg
$ 253.00 2023-09-08
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
PHR1983-30MG
2-(p-sec-Butylphenyl)propionic Acid
64451-76-9
30mg
¥4824.35 2025-01-16
A2B Chem LLC
AG68425-10mg
2-[4-(1-METHYLPROPYL)PHENYL]PROPANOIC ACID
64451-76-9
10mg
$366.00 2024-04-19
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
PHR1983-30MG
64451-76-9
30MG
¥5508.91 2023-01-14
TRC
B692720-100mg
2-(p-sec-Butylphenyl)propionic Acid
64451-76-9
100mg
$ 1978.00 2023-09-08
A2B Chem LLC
AG68425-100mg
2-[4-(1-METHYLPROPYL)PHENYL]PROPANOIC ACID
64451-76-9
100mg
$2042.00 2024-04-19

2-(p-sec-Butylphenyl)propionic Acid Letteratura correlata

Fornitori consigliati
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shandong Feiyang Chemical Co., Ltd
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hefei Zhongkesai High tech Materials Technology Co., Ltd
江苏科伦多食品配料有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
江苏科伦多食品配料有限公司